6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

Medicinal Chemistry Organic Synthesis Procurement

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine (CAS 59820-92-7) is a bicyclic heterocycle of the 1,4-benzodioxane class, featuring bromine and nitro substituents at the 6- and 7-positions of the fused aromatic ring. Its molecular formula is C8H6BrNO4, with a molecular weight of 260.04 g/mol.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 59820-92-7
Cat. No. B1298444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
CAS59820-92-7
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2
InChIKeyPBFAMONJVJBDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: Identity and Procurement


6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine (CAS 59820-92-7) is a bicyclic heterocycle of the 1,4-benzodioxane class, featuring bromine and nitro substituents at the 6- and 7-positions of the fused aromatic ring [1]. Its molecular formula is C8H6BrNO4, with a molecular weight of 260.04 g/mol [1]. The compound is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, where its dual functionalization enables selective cross-coupling and reduction pathways [2]. The regiospecific 6-bromo-7-nitro substitution pattern distinguishes it from other bromonitro benzodioxine isomers and influences its reactivity profile in electrophilic substitution reactions [3].

Regiospecific Pattern 6-Bromo-7-nitro substitution enables ipso-selective reactions distinct from other isomers
Dual Functionality Orthogonal bromine and nitro handles support selective cross-coupling and reduction pathways
Building Block Versatile intermediate for medicinal chemistry scaffold diversification studies

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: Isomer Comparison


Substituting 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine with a regioisomeric analog such as 5-bromo-7-nitro- (CAS 374911-99-6) or 7-bromo-5-nitro- (CAS 69464-52-4) introduces divergent electronic and steric effects that alter reaction outcomes. The relative positioning of the bromo and nitro groups on the benzodioxane ring dictates the regioselectivity of subsequent transformations, including cross-couplings, nucleophilic aromatic substitutions, and reductions [1]. In electrophilic aromatic substitution, the 6-bromo-7-nitro pattern exhibits a distinct predisposition toward ipso-attack and nitrodebromination compared to other substitution patterns, as demonstrated in studies on related benzodioxane systems [2]. Furthermore, commercial availability, purity grades, and cost structures vary significantly across regioisomers, making direct substitution economically or logistically impractical . The following evidence quantifies these differentiators.

  • Reactivity Shift Regioisomeric analogs (5-bromo-7-nitro or 7-bromo-5-nitro) may alter electrophilic substitution outcomes and ipso-attack selectivity
  • Procurement Mismatch Cost, purity, and commercial availability vary significantly across regioisomers; direct substitution is logistically impractical without validation

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: Procurement Evidence


Cost and Purity vs. 7-Bromo-5-nitro Regioisomer

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is commercially available at a significantly lower cost per gram than its 7-bromo-5-nitro regioisomer. The 6-bromo-7-nitro compound is offered at $296.00 per 1 g (Santa Cruz Biotechnology) or 429 CNY (~$59) per 1 g (Macklin) at 98% purity . In contrast, the 7-bromo-5-nitro regioisomer (CAS 69464-52-4) is priced at $1,200.00 for an unspecified quantity, with 95% purity . This represents at least a 4-fold cost difference for a comparable product, a critical factor in large-scale synthetic planning.

Cost Context
Data to verify
≥4-fold lower cost per gram vs 7-bromo-5-nitro regioisomer ($59–$296/g vs $1,200/g)
Supports gram-scale procurement planning for multi-step synthesis
Vendor pricing context; verify at time of purchase
Medicinal Chemistry Organic Synthesis Procurement

Ipso-Substitution Reactivity Profile

In electrophilic nitration, the 6-bromo substitution pattern on a 1,4-benzodioxane scaffold directs reaction toward ipso-attack rather than conventional hydrogen displacement. Specifically, nitration of 6-bromo-7-cyclopropyl-1,4-benzodioxane yields exclusively 7-nitro-6-cyclopropyl-1,4-benzodioxane via nitrodebromination, with no detectable substitution at the 5- or 8-positions [1]. This behavior contrasts with the expected electrophilic substitution patterns observed for non-brominated or differently brominated benzodioxanes. For synthetic chemists, this implies that the 6-bromo-7-nitro compound is not a simple electrophilic substitution target but a precursor that can be selectively transformed via ipso-mechanisms.

Reaction Selectivity
Class-level
100% ipso-nitrodebromination vs expected electrophilic substitution at vacant positions
Reaction pathway may diverge from conventional electrophilic substitution patterns
Class-level inference from 6-bromo-7-cyclopropyl analog studies
Electrophilic Aromatic Substitution Reaction Selectivity Synthetic Planning

Lipophilicity and Polar Surface Area

Computed physicochemical parameters provide a baseline for comparing the drug-likeness of 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine against other benzodioxane analogs. Its XLogP3-AA value is 2.2, and its topological polar surface area (TPSA) is 64.3 Ų [1]. While not directly benchmarked against a specific comparator in the primary literature, these values fall within favorable ranges for oral bioavailability (XLogP <5, TPSA <140 Ų) as defined by Lipinski's and Veber's rules. In contrast, more highly functionalized benzodioxane derivatives (e.g., carboxylic acid-containing analogs) exhibit significantly higher TPSA (e.g., 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, TPSA ~110 Ų), potentially reducing membrane permeability [2].

Computed Physicochemical
Context-dependent
XLogP3-AA 2.2, TPSA 64.3 Ų
Favorable computed profile for oral bioavailability research; individual validation needed
PubChem descriptors, not experimentally confirmed
ADME Prediction Drug Design Physicochemical Characterization

Melting Point and Purity Vendor Specifications

Reputable vendors report melting points and purity specifications that enable quality assessment. 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine exhibits a melting point of 171.9-172.1 °C or 167-169 °C [1], and is available in purities of 95% [1], 98% , or 98% . In comparison, the regioisomer 5-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine (CAS 374911-99-6) is listed with a purity of 98% but often requires custom quotation without fixed pricing , while 7-bromo-5-nitro-2,3-dihydro-1,4-benzodioxine (CAS 69464-52-4) is offered at 95% purity at a premium cost . The consistent availability of 98% purity material at defined melting point ranges for the 6-bromo-7-nitro isomer provides greater confidence in batch-to-batch reproducibility.

Quality Attributes
Specification review
m.p. 171.9–172.1 °C, purity 98% (typical vendor specification)
Defined melting point and purity support batch-to-batch reproducibility
Specifications may vary; confirm with vendor COA
Quality Control Batch Consistency Analytical Chemistry

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: Optimal Use Cases


Suzuki-Miyaura Cross-Coupling for 6-Substituted Derivatives

The 6-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions. Its distinct reactivity profile, characterized by a propensity for ipso-substitution under electrophilic conditions [1], makes it particularly suitable for introducing aryl or heteroaryl groups at the 6-position without competing side reactions at the nitro-substituted 7-position. The cost advantage over regioisomeric analogs (≥4-fold lower cost) further supports its use in multi-gram scale library synthesis .

Nitro Reduction and Orthogonal Functionalization

The 7-nitro group can be selectively reduced to the corresponding amine, enabling a broad range of downstream transformations (e.g., amide bond formation, diazotization). The regiospecific 6-bromo-7-nitro arrangement ensures that reduction of the nitro group does not affect the bromo substituent, preserving the halogen for orthogonal functionalization. The availability of high-purity (98%) material with a defined melting point (171.9-172.1 °C) ensures consistent outcomes in reduction reactions .

Antithrombotic Agent Development Using Benzodioxine Scaffold

Although direct data for this specific compound is lacking, the 2,3-dihydro-1,4-benzodioxine core has demonstrated balanced dual inhibitory activity against thrombin and fibrinogen GPIIb/IIIa binding [2]. The 6-bromo-7-nitro derivative serves as a key intermediate for introducing substituents that could modulate these activities. Its favorable computed physicochemical properties (XLogP3-AA = 2.2, TPSA = 64.3 Ų) align with drug-likeness criteria, making it a rational starting point for lead optimization in cardiovascular research [3].

Cost-Effective Process Chemistry and Scale-Up

The combination of low cost (as low as $59 per gram) and high purity (98%) positions 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine as a preferred intermediate for process development. In contrast, the 7-bromo-5-nitro regioisomer, priced at $1,200, would be economically prohibitive for any synthesis requiring more than a few milligrams . The compound's defined melting point and availability from multiple vendors also reduce supply chain risk and facilitate method transfer.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling for 6-substituted derivatives
Regiospecific bromine handle with ipso-substitution reactivity
Cross-coupling efficiency and regioselectivity verification
Nitro reduction and orthogonal functionalization
Selective nitro reduction without bromine displacement
Reduction efficiency and orthogonal transformation validation
Thrombin/fibrinogen GPIIb/IIIa pathway studies
Benzodioxine scaffold with drug-like computed properties
Target binding and selectivity assessment in biochemical assays
Cost-effective process chemistry and scale-up
Low procurement cost and high purity availability
Batch-to-batch reproducibility and scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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